GSK1059615

Beschreibung

This compound has been used in trials studying the treatment of Lymphoma, Solid Tumours, Endometrial Cancer, Solid Tumor Cancer, and Metastatic Breast Cancer.

PI3K Inhibitor this compound is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor this compound inhibits PI3K in the PI3K/AKT kinase signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane and an increase in mitochondrial membrane permeability, followed by apoptosis. Bax is a member of the proapoptotic Bcl-2 family of proteins. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

GSK-1059615 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

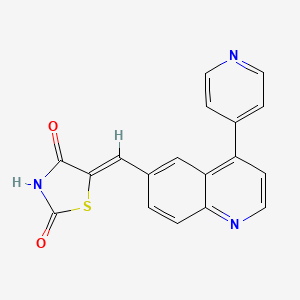

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDITZBLZQQZVEE-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242004 | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958852-01-2 | |

| Record name | GSK-1059615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1059615 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1059615 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK1059615: A Technical Guide to its Mechanism of Action as a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1059615 is a potent, reversible, and ATP-competitive small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, impact on cellular signaling, and the downstream cellular consequences. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Mechanism of Action: Dual PI3K and mTOR Inhibition

This compound functions as a dual inhibitor, targeting multiple isoforms of the Class I PI3K family and the mTOR kinase.[2][4] It competitively binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates.[1][2] The thiazolidinedione ring of this compound is understood to interact with the catalytic lysine residue (Lys833) within the ATP-binding site.[1][5]

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR in the nanomolar range. This broad-spectrum inhibition of the PI3K pathway underscores its classification as a pan-PI3K inhibitor.[1][5]

| Target | IC50 (nM) | Ki (nM) |

| PI3Kα | 0.4[2][4] | 0.42[2] |

| PI3Kβ | 0.6[2][4] | 0.6[2] |

| PI3Kδ | 2[2][4] | 1.7[2] |

| PI3Kγ | 5[2][4] | 0.47[2] |

| mTOR | 12[2][4] | - |

| Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR. |

Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The dual inhibition of mTOR further downstream amplifies the blockade of this pathway.[6]

A key cellular effect of this compound is the potent inhibition of Akt phosphorylation at serine 473 (S473). In T47D and BT474 cancer cell lines, this compound was shown to inhibit the phosphorylation of Akt at S473 with an IC50 of 40 nM.[2]

Cellular Consequences of this compound Treatment

The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, with breast cancer cells showing particular sensitivity.[1]

Cell Cycle Arrest

Treatment with this compound has been reported to induce a G1 phase cell cycle arrest in cancer cells.[1][2] This is a common outcome of inhibiting the PI3K/Akt/mTOR pathway, as it plays a crucial role in regulating the G1 to S phase transition.

Induction of Apoptosis

This compound treatment can trigger apoptosis, or programmed cell death.[1][2] The proposed mechanism involves the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane, leading to an increase in mitochondrial membrane permeability and subsequent apoptosis.[7] In some cancer cell types, such as head and neck squamous cell carcinoma, this compound has also been observed to induce programmed necrosis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (HTRF-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

-

Enzyme Concentrations: 400 pM for PI3Kα and PI3Kδ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.

-

Assay Conditions:

-

PI3Kα, β, and δ assays: 150 mM NaCl, 100 µM ATP.

-

PI3Kγ assay: No NaCl, 15 µM ATP.

-

All reactions are run with 10 µM PIP2.

-

-

Procedure:

-

Perform a 3-fold serial dilution of this compound in DMSO and transfer 50 nL to a 384-well low-volume assay plate.

-

Prepare PI3K reaction buffer and add DTT to a final concentration of 5 mM.

-

Add 2.5 µL of the respective PI3K enzyme in reaction buffer to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).

-

Incubate the plate for 1 hour at room temperature.

-

Stop the reaction by adding 2.5 µL of stop solution.

-

Add 2.5 µL of HTRF detection solution and incubate for 1 hour in the dark.

-

Measure the HTRF signal using a plate reader with an excitation wavelength of 330 nm and dual emission detection at 620 nm and 665 nm.

-

Calculate IC50 values from the resulting data.

-

Cellular Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cells treated with this compound.

-

Plate cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with this compound for 30 minutes.

-

Aspirate the media and wash the cells once with cold PBS.

-

Lyse the cells by adding 80 µL of MSD Lysis buffer and incubate on a shaker at 4°C for at least 30 minutes.

-

For the Akt duplex assay, wash the assay plate four times with 200 µL/well of wash buffer.

-

Add 60 µL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.

-

Wash the plate four times, then add 25 µL of antibody solution per well and incubate on a shaker for 1 hour.

-

Wash the plate again and add 150 µL of Read Buffer per well.

-

Read the plate immediately on a suitable instrument and calculate the IC50 values for the inhibition of Akt phosphorylation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Details:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC50 value for cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol Details:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a propidium iodide (PI) staining solution that contains RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Protocol Details:

-

Induce apoptosis in cells by treating with this compound.

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each sample and analyze by flow cytometry.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action is characterized by the direct, ATP-competitive inhibition of Class I PI3K isoforms and mTOR, leading to the suppression of downstream signaling, including the phosphorylation of Akt. The cellular consequences of this inhibition include G1 cell cycle arrest and the induction of apoptosis. The provided data and experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PI3K/mTOR pathway inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

GSK1059615: A Technical Guide to PI3K/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1059615, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

Executive Summary

This compound is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] this compound has demonstrated potent inhibition of this pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of breast and gastric origin.[1][5] This guide serves as a technical resource for researchers and drug development professionals working with this compound or similar dual PI3K/mTOR inhibitors.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR.[1] In the PI3K/mTOR signaling cascade, growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K.[6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[8] Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and survival.[6] this compound, by inhibiting both PI3K and mTOR, effectively shuts down this entire signaling cascade.[9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against PI3K isoforms and mTOR, as well as its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| PI3Kα | 0.4[1][10][11] | 0.42[1] | Cell-free |

| PI3Kβ | 0.6[1][10][11] | 0.6[1] | Cell-free |

| PI3Kδ | 2[1][10][11] | 1.7[1] | Cell-free |

| PI3Kγ | 5[1][10][11] | 0.47[1] | Cell-free |

| mTOR | 12[1][10][11] | - | Cell-free |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nM) |

| T47D (Breast Cancer) | Akt Phosphorylation (S473) | Inhibition | 40[1] |

| BT474 (Breast Cancer) | Akt Phosphorylation (S473) | Inhibition | 40[1] |

| AGS (Gastric Cancer) | Cell Growth/Proliferation | Inhibition | Potent (exact IC50 not specified)[5] |

| Primary Human Gastric Cancer Cells | Cell Growth/Proliferation | Inhibition | Potent (exact IC50 not specified)[5] |

| SCC-9 (Head and Neck Squamous Cell Carcinoma) | Cell Viability | Inhibition | Cytotoxic at 3µM[9] |

| SQ20B (Head and Neck Squamous Cell Carcinoma) | Cell Viability | Inhibition | Cytotoxic at 3µM[9] |

| A253 (Head and Neck Squamous Cell Carcinoma) | Cell Viability | Inhibition | Cytotoxic at 3µM[9] |

| Primary Oral Cavity Carcinoma Cells | Cell Viability | Inhibition | Cytotoxic at 3µM[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro PI3K Kinase Inhibition Assay (HTRF-based)

This protocol describes a cell-free assay to determine the IC50 values of this compound against PI3K isoforms.[1]

Materials:

-

Recombinant PI3Kα, β, δ, and γ enzymes

-

PIP2 (substrate)

-

ATP

-

This compound

-

HTRF Kinase Assay Kit

-

384-well low-volume assay plates

-

PI3K Reaction Buffer

-

DTT

-

Stop Solution

-

Detection Solution

-

Plate reader capable of HTRF measurement

Procedure:

-

Serially dilute this compound in DMSO.

-

Transfer 50 nL of the diluted inhibitor to a 384-well plate.

-

Prepare the PI3K Reaction Buffer and add DTT to a final concentration of 5 mM.

-

Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well. Enzyme concentrations are typically 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 (final concentration 10 µM) and ATP. ATP concentrations are 100 µM for PI3Kα, β, and δ, and 15 µM for PI3Kγ.[1]

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction by adding 2.5 µL of Stop Solution.

-

Add 2.5 µL of Detection Solution and incubate for 1 hour in the dark.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Cellular Akt Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of Akt phosphorylation by this compound.[1]

Materials:

-

Cancer cell lines (e.g., T47D, BT474)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

PBS (cold)

-

Lysis buffer

-

Akt duplex assay kit (e.g., Meso Scale Discovery)

-

Wash buffer

-

Primary antibodies against total Akt and phosphorylated Akt (S473)

-

Secondary antibody conjugated to a detectable label

-

Read Buffer

-

Plate reader

Procedure:

-

Seed cells at a density of 1 x 10^4 cells per well in 96-well plates and incubate overnight.

-

Treat the cells with serially diluted this compound for 30 minutes.

-

Aspirate the media and wash the cells once with cold PBS.

-

Add 80 µL of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.

-

For the Akt duplex assay, wash the assay plate four times with wash buffer.

-

Add 60 µL of cell lysate to each well of the assay plate and incubate on a shaker at room temperature for 1 hour.

-

Wash the plate four times with wash buffer.

-

Add 25 µL of the antibody solution (containing both total and phospho-Akt antibodies) to each well and incubate on a shaker for 1 hour.

-

Wash the plate again.

-

Add 150 µL of Read Buffer to each well and immediately read the plate on a compatible reader.

-

Determine the IC50 value for the inhibition of Akt phosphorylation.

Visualizations

The following diagrams illustrate the PI3K/mTOR signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

Clinical Development

This compound entered Phase I clinical trials for the treatment of solid tumors and lymphoma.[12] A dose-escalation study was initiated to evaluate its safety, tolerability, and pharmacokinetics.[13] However, the development of this compound was discontinued.[12] Despite this, the compound remains a valuable tool for preclinical research into the therapeutic potential of dual PI3K/mTOR inhibition.

Conclusion

This compound is a potent and well-characterized dual inhibitor of the PI3K/mTOR signaling pathway. Its ability to effectively block this key cancer-promoting cascade has been demonstrated in numerous in vitro and in vivo studies. This technical guide provides a centralized resource of quantitative data and experimental protocols to aid researchers in their investigation of this compound and the broader field of PI3K/mTOR pathway inhibition. The insights gained from studying this compound continue to inform the development of next-generation inhibitors for cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound kills head and neck squamous cell carcinoma cells possibly via activating mitochondrial programmed necrosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1][3] GSK1059615 is a potent, ATP-competitive, and reversible inhibitor of the class I family of PI3Ks and the mammalian target of rapamycin (mTOR).[2][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.

Discovery and Mechanism of Action

This compound, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both PI3K and mTOR kinases.[2] This dual-targeting approach was designed to achieve a more complete shutdown of the PI3K/AKT/mTOR signaling cascade. The binding mode of this compound involves an interaction of its thiazolidinedione ring with the catalytic lysine (Lys833) within the ATP-binding pocket of the kinase domain.[5] This interaction blocks the kinase activity, thereby inhibiting the downstream signaling pathway.[6]

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against all class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below. In cellular assays, this compound effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This inhibition of the PI3K/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) |

| PI3Kα | 0.4[2][4][5], 2[4][7] | 0.42[4] |

| PI3Kβ | 0.6[2][4][5] | 0.6[4] |

| PI3Kγ | 5[2][5] | 0.47[4] |

| PI3Kδ | 2[2][5] | 1.7[4] |

| mTOR | 12[2][4][5] | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| T47D | Akt (S473) Phosphorylation | 40[4] |

| BT474 | Akt (S473) Phosphorylation | 40[4] |

| BT474 | Proliferation | - |

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of this compound at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of this compound at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore, in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily intraperitoneal injections of 30 mg/kg this compound significantly suppressed tumor growth.

Clinical Development

This compound entered a Phase I open-label, dose-escalation clinical trial in 2008 for patients with solid tumors or lymphoma (NCT00695448).[4][9] The study aimed to determine the recommended Phase II dose, toxicity profile, pharmacokinetics, and biologically active dose range.[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day cycle.[9] However, the development of this compound was later discontinued.[2]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PI3K Inhibition

This assay measures the this compound-dependent inhibition of PI3K isoforms.[4]

-

Enzyme Concentrations:

-

Assay Conditions:

-

Procedure:

-

This compound is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well low-volume assay plate.[4]

-

PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.[4]

-

2.5 µL of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate is incubated at room temperature for 15 minutes.[4]

-

The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]

-

The plate is incubated at room temperature for one hour.[4]

-

The reaction is quenched by adding 2.5 µL of stop solution.[4]

-

2.5 µL of Detection Solution is added to detect product formation.[4]

-

Cell-Based Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]

-

Cell Seeding:

-

Cells are plated at a density of 1 × 10^4 cells per well in clear flat-bottomed 96-well plates and incubated overnight.[4]

-

-

Treatment:

-

This compound is added to the wells, and the plates are incubated for 30 minutes.[4]

-

-

Lysis and Detection:

-

The media is aspirated, and the plate is washed once with cold PBS.[4]

-

80 μL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[4]

-

For the Akt duplex assay, plates are washed four times with 200 μL/well wash buffer.[4]

-

60 μL of lysates is transferred to each well of the detection plate and incubated on a shaker at room temperature for 1 hour.[4]

-

Signaling Pathways and Workflows

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: The discovery and development workflow of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Facebook [cancer.gov]

- 7. GSK 1059615 | CAS 958852-01-2 | this compound | Tocris Bioscience [tocris.com]

- 8. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

GSK1059615 chemical structure and properties

This document provides a comprehensive technical overview of GSK1059615, a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the thiazolidinone class of compounds. Its chemical structure is characterized by a quinoline ring linked to a pyridine ring and a thiazolidine-2,4-dione moiety.

Chemical Structure:

-

IUPAC Name: (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[1]

-

SMILES: C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[1]

-

InChI: InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-[1]

-

InChIKey: QDITZBLZQQZVEE-YBEGLDIGSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁N₃O₂S | [1][2][3] |

| Molecular Weight | 333.36 g/mol | [4][5] |

| Appearance | Crystalline solid | [2] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming) and DMF (2.5 mg/ml). | [6][7][8] |

| Storage | Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [9][10] |

Mechanism of Action and Biological Activity

This compound is a highly potent, ATP-competitive, and reversible dual inhibitor of all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[4][7] The thiazolidinedione ring of this compound is believed to interact with the catalytic lysine residue within the ATP-binding pocket of the kinases.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast tumor cells.[4][11]

Inhibitory Activity:

The inhibitory potency of this compound against PI3K isoforms and mTOR is summarized in the table below.

| Target | IC₅₀ (nM) | Kᵢ (nM) | Source |

| PI3Kα | 0.4 | 0.42 | [4][7] |

| PI3Kβ | 0.6 | 0.6 | [4][7] |

| PI3Kδ | 2 | 1.7 | [4][7] |

| PI3Kγ | 5 | 0.47 | [4][7] |

| mTOR | 12 | Not Reported | [4][7] |

In cellular assays, this compound has been shown to inhibit the phosphorylation of Akt at Ser473 in T47D and BT474 breast cancer cells with an IC₅₀ of 40 nM.[7]

Signaling Pathway

This compound exerts its biological effects by targeting the critical PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[1][4] The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the points of inhibition by this compound.

Experimental Protocols

This section details common experimental methodologies used to characterize the activity of this compound.

Proposed Synthesis Route

In Vitro PI3K Inhibition Assay (HTRF)

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K enzymes.[4][7]

Materials:

-

Recombinant PI3K enzymes (α, β, δ, γ)

-

This compound

-

PIP2 (substrate)

-

ATP

-

PI3K Reaction Buffer

-

DTT

-

Stop Solution

-

Detection Solution

-

384-well low-volume assay plates

Procedure:

-

Compound Preparation: Serially dilute this compound (e.g., 3-fold dilutions) in DMSO. Transfer 50 nL of the diluted compound to the assay plate.

-

Enzyme Preparation: Prepare the PI3K enzyme solution in reaction buffer supplemented with 5 mM DTT. The final enzyme concentrations are typically around 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.

-

Pre-incubation: Add 2.5 µL of the enzyme solution to each well containing the compound. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 2.5 µL of a 2x substrate solution (containing PIP2 and ATP in reaction buffer) to each well. Typical final concentrations are 10 µM PIP2 and 15-100 µM ATP. Incubate for 1 hour at room temperature.

-

Reaction Quenching: Add 2.5 µL of Stop Solution to each well.

-

Detection: Add 2.5 µL of Detection Solution to each well and measure the HTRF signal on a compatible plate reader.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Apoptosis Detection by Western Blot

This protocol describes the detection of apoptosis markers in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent dual inhibitor of PI3K and mTOR with significant anti-proliferative and pro-apoptotic activity in cancer cells. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. While a Phase 1 clinical trial with this compound was terminated, the compound remains a valuable tool for preclinical research in oncology and cell signaling.[14]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ascopubs.org [ascopubs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. PI3K inhibitor GS1059615 Datasheet DC Chemicals [dcchemicals.com]

- 10. medkoo.com [medkoo.com]

- 11. apexbt.com [apexbt.com]

- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. file.glpbio.com [file.glpbio.com]

GSK1059615 (CAS 958852-01-2): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to GSK1059615, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).

This compound, with the CAS number 958852-01-2, is a pyridinylquinoline derivative that acts as an ATP-competitive inhibitor of the class I family of PI3Ks and mTOR.[1] Its ability to simultaneously block these two key nodes in a critical cell signaling pathway has made it a valuable tool in cancer research and drug discovery.

Core Properties and Mechanism of Action

This compound is a small molecule with the chemical formula C₁₈H₁₁N₃O₂S and a molecular weight of 333.36 g/mol .[2][3] It functions as a dual inhibitor, targeting multiple isoforms of PI3K as well as mTOR, a key downstream effector in the PI3K/Akt signaling cascade.[1][4][5] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6][7] By inhibiting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to cell cycle arrest, apoptosis, and in some cases, programmed necrosis in cancer cells.[1][4]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays, with reported IC₅₀ and Kᵢ values summarized below.

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| PI3Kα | Cell-free | 0.4[1][8] | 0.42[1] |

| PI3Kβ | Cell-free | 0.6[1][8] | 0.6[1] |

| PI3Kγ | Cell-free | 5[8] | 0.47[1] |

| PI3Kδ | Cell-free | 2[1][8] | 1.7[1] |

| mTOR | Cell-free | 12[1][8] | - |

| p-Akt (S473) | Cellular (T47D, BT474) | 40[1] | - |

Signaling Pathway and Mechanism of Action

The primary target of this compound is the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

The logical flow of this compound's cellular mechanism of action leading to anti-cancer effects is illustrated in the following diagram.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method for determining the in vitro inhibitory activity of this compound against PI3K isoforms.[1]

Materials:

-

This compound

-

Recombinant PI3Kα, β, γ, or δ enzyme

-

PI3K Reaction Buffer

-

Dithiothreitol (DTT)

-

ATP

-

PIP₂ (Substrate)

-

Stop Solution

-

Detection Solution

-

384-well low-volume assay plates

-

Plate reader capable of HTRF measurement

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Transfer 50 nL of the diluted compound to a 384-well assay plate.

-

Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water and adding DTT to a final concentration of 5 mM.

-

Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well and pre-incubate with the compound for 15 minutes at room temperature. Enzyme concentrations are typically 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

-

Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP₂ and ATP in reaction buffer. ATP concentrations are typically 100 µM for PI3Kα, β, and δ, and 15 µM for PI3Kγ.[1]

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction by adding 2.5 µL of Stop Solution.

-

Add 2.5 µL of Detection Solution and incubate for 1 hour in the dark.

-

Measure the HTRF signal on a compatible plate reader (e.g., 330 nm excitation, dual emission at 620 nm and 665 nm).[4]

-

Calculate IC₅₀ values from the resulting data.

Cellular Assay for Akt Phosphorylation

This protocol outlines a method to assess the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.[1]

Materials:

-

Cancer cell lines (e.g., T47D, BT474)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Wash buffer

-

Antibodies for total Akt and phospho-Akt (Ser473)

-

Detection reagents (e.g., MSD Read Buffer)

-

Plate reader for detection

Procedure:

-

Plate cells at a density of 1 x 10⁴ cells per well in 96-well plates and incubate overnight.[4]

-

Treat the cells with various concentrations of this compound for 30 minutes.[4]

-

Aspirate the media and wash the cells once with cold PBS.[4]

-

Lyse the cells by adding 80 µL of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[4]

-

For an Akt duplex assay, wash the assay plate four times with 200 µL/well of wash buffer.[4]

-

Add 60 µL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.[4]

-

Wash the plate four times, then add 25 µL of the appropriate primary antibody solution to each well and incubate on a shaker for 1 hour.[4]

-

Wash the plate again and add 150 µL of Read Buffer to each well.[4]

-

Read the plate immediately on a compatible plate reader.[4]

-

Determine the IC₅₀ for the inhibition of Akt phosphorylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Experimental Workflow for In Vitro Assays

The general workflow for in vitro experiments with this compound is summarized in the diagram below.

In Vivo Studies

In xenograft mouse models of breast and gastric cancer, administration of this compound has been shown to effectively inhibit tumor growth.[1][4] For example, in mice with BT474 or HCC1954 breast cancer cell xenografts, this compound at a dose of 25 mg/kg demonstrated significant anti-tumor activity.[9] Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal injections of this compound at 10 or 30 mg/kg potently inhibited tumor growth.[4]

Solubility and Storage

This compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[4]

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is intended for research use only. Standard laboratory practices, including the use of personal protective equipment, should be followed. Avoid inhalation, and contact with skin and eyes.

This technical guide provides a comprehensive overview of this compound for the research community. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable probe for investigating the PI3K/mTOR pathway and for preclinical studies in oncology.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. raybiotech.com [raybiotech.com]

- 3. PI3K inhibitor GS1059615|958852-01-2|COA [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

GSK1059615: A Technical Guide to a Dual PI3K and mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[4][5][8] this compound, a pyridinylquinoline derivative, acts as an ATP-competitive inhibitor, targeting multiple class I PI3K isoforms and mTOR.[1][2] Preclinical studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines, particularly those of breast and gastric origin, and to suppress tumor growth in xenograft models.[3][9] Although it entered Phase I clinical trials for solid tumors and lymphomas, its development has been discontinued.[10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell cycle regulation.[4] Activation of PI3K leads to the phosphorylation of Akt, which in turn can activate mTOR.[4][11] This pathway is often overactive in cancer, promoting cell proliferation and reducing apoptosis.[5] this compound's simultaneous inhibition of both PI3K and mTOR results in the suppression of downstream signaling, including the phosphorylation of key effectors like Akt, S6 kinase 1 (S6K1), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] This blockade of signal transduction ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against Class I PI3K isoforms and mTOR has been determined in cell-free assays.

| Target | IC50 (nM) | Ki (nM) |

| PI3Kα | 0.4[1][2][3] | 0.42[1] |

| PI3Kβ | 0.6[1][2][3] | 0.6[1] |

| PI3Kγ | 5[2][3] | 0.47[1] |

| PI3Kδ | 2[2][3] | 1.7[1] |

| mTOR | 12[1][2][3] | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.

Cellular Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| T47D, BT474 | Breast Cancer | Western Blot | p-Akt (S473) Inhibition | IC50 = 40 nM[1] |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | MTT Assay | Cell Viability | Dose-dependent decrease[12] |

| AGS | Gastric Cancer | Proliferation Assay | Cell Growth | Potent inhibition[9] |

| Primary Human GC cells | Gastric Cancer | Apoptosis Assay | Apoptosis | Significant activation[9] |

This table represents a summary of reported cellular activities. Specific values can vary based on experimental conditions.

In Vivo Efficacy

Preclinical in vivo studies have shown the anti-tumor efficacy of this compound in xenograft models.

| Animal Model | Cancer Type | Dosing | Outcome |

| Nude Mice | Gastric Cancer (AGS xenograft) | 10 or 30 mg/kg, i.p., daily | Potent inhibition of tumor growth[9] |

| Nude Mice | Head and Neck Squamous Cell Carcinoma (SCC-9 xenograft) | 30 mg/kg, i.p., daily | Significant suppression of tumor growth[12] |

i.p.: Intraperitoneal injection.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to determine the IC50 values of this compound against PI3K isoforms.

Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Materials:

-

This compound

-

PI3K enzymes (α, β, γ, δ isoforms)

-

PI3K reaction buffer

-

Dithiothreitol (DTT)

-

PIP2 (substrate)

-

ATP

-

Stop solution

-

Detection solution

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Transfer 50 nL of the diluted compound to each well of a 384-well plate.

-

Add 2.5 µL of the respective PI3K enzyme in reaction buffer (containing 5 mM DTT) to each well.[1]

-

Incubate the plate for 15 minutes at room temperature for pre-incubation.[1]

-

Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 and ATP.[1]

-

Incubate the reaction for 1 hour at room temperature.[1]

-

Stop the reaction by adding 2.5 µL of stop solution.[1]

-

Add 2.5 µL of detection solution to each well.[1]

-

Incubate the plate for 1 hour in the dark at room temperature.[1]

-

Measure the HTRF signal using a plate reader with excitation at 330 nm and dual emission detection at 620 nm and 665 nm.[1]

-

Calculate IC50 values from the resulting data.

Cellular Phospho-Akt Assay (Western Blot)

This protocol outlines the procedure to assess the inhibitory effect of this compound on the phosphorylation of Akt in cancer cells.

Caption: General workflow for Western blot analysis of pathway inhibition.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-S6K (Thr389), rabbit anti-total S6K, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1, and a loading control like rabbit anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 2 hours).

-

Wash cells with cold PBS and lyse them on ice.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., AGS or SCC-9)

-

Matrigel (optional)

-

This compound

-

Vehicle solution for injection

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 or 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) daily.[9]

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor that has served as a valuable tool for preclinical cancer research. Its potent and specific activity against key components of a critical oncogenic signaling pathway has provided significant insights into the therapeutic potential of dual PI3K/mTOR inhibition. While its clinical development was halted, the data and methodologies associated with this compound continue to be relevant for the ongoing development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. mdpi.com [mdpi.com]

- 8. abcam.com [abcam.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1059615: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent, reversible, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical intracellular signaling pathway.[1] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and growth.[2] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, leading to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, experimental data, and relevant protocols for studying the effects of this compound on apoptosis and the cell cycle.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR signaling cascade is a central regulator of cell fate.[2] In many cancers, this pathway is overactive, promoting cell proliferation and suppressing apoptosis.[2]

This compound's dual inhibition leads to a G1 cell cycle arrest and the induction of apoptosis, particularly in breast cancer cells.[3] However, it is noteworthy that in some cancer types, such as head and neck squamous cell carcinoma (HNSCC), this compound has been reported to induce programmed necrosis rather than apoptosis, highlighting cell-type specific responses.[1]

dot

Quantitative Data

This compound demonstrates potent inhibition of PI3K isoforms and mTOR. The following tables summarize key quantitative data regarding its activity.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 0.4 |

| PI3Kβ | 0.6 |

| PI3Kγ | 5 |

| PI3Kδ | 2 |

| mTOR | 12 |

Data sourced from multiple studies.[1]

While specific quantitative data on apoptosis and cell cycle arrest induced by this compound is dispersed across various studies and cell lines, the general trend observed in sensitive breast cancer cell lines is a significant increase in the sub-G1 population (indicative of apoptosis) and an accumulation of cells in the G1 phase of the cell cycle.

Table 2: Representative Effects of PI3K/mTOR Inhibition on Apoptosis and Cell Cycle in Breast Cancer Cells

| Cell Line | Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| T47D | Control | ~5 | ~55 | ~30 | ~15 |

| T47D | PI3K/mTOR Inhibitor | >20 | >70 | <15 | <15 |

| BT474 | Control | ~3 | ~60 | ~25 | ~15 |

| BT474 | PI3K/mTOR Inhibitor | >15 | >75 | <10 | <15 |

Note: This table represents typical data for potent PI3K/mTOR inhibitors in these cell lines. Specific percentages for this compound may vary based on experimental conditions.

Role in Apoptosis

Inhibition of the PI3K/Akt pathway by this compound is a key driver of its pro-apoptotic activity. Akt is known to phosphorylate and inactivate several pro-apoptotic proteins, including Bad, and to promote the expression of anti-apoptotic proteins like Bcl-2. By blocking Akt activation, this compound can shift the balance towards apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]

dot

Role in Cell Cycle Arrest

This compound induces a G1 phase cell cycle arrest in susceptible cancer cells.[3] This is primarily mediated through the inhibition of the PI3K/Akt/mTOR pathway, which leads to the downregulation of Cyclin D1 and subsequent reduced activity of the Cyclin D1/CDK4/6 complexes.[5][6] These complexes are critical for phosphorylating the retinoblastoma protein (Rb), a key step in the progression from G1 to S phase.[7] Inhibition of Rb phosphorylation keeps it in its active, hypophosphorylated state, where it binds to and sequesters E2F transcription factors, thereby preventing the expression of genes required for DNA synthesis and entry into the S phase.

dot

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

dot

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add propidium iodide solution to the cells.

-

Incubation: Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity will correspond to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

dot

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that demonstrates significant anti-proliferative effects in various cancer models. Its ability to induce apoptosis and G1 cell cycle arrest is a key mechanism of its anti-tumor activity, particularly in cancers with a dysregulated PI3K/Akt/mTOR pathway. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar targeted therapies. Further investigation into the cell-type specific responses and the intricate molecular details of its action will continue to refine its potential clinical applications.

References

- 1. genscript.com [genscript.com]

- 2. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. youtube.com [youtube.com]

GSK1059615: A Preclinical Overview for Drug Development Professionals

An In-depth Technical Guide on the Dual PI3K/mTOR Inhibitor

GSK1059615 is a potent, ATP-competitive, and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Mechanism of Action

This compound targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5] By simultaneously inhibiting both PI3K and mTOR, this compound offers a more complete shutdown of this signaling pathway.[5] The compound interacts with the ATP-binding pocket of the PI3K enzyme family.[3] Its inhibitory action on the PI3K/AKT/mTOR pathway leads to the downstream effect of apoptosis induction, potentially through the translocation of Bax to the mitochondrial outer membrane.[4]

In Vitro Activity

The in vitro inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The compound demonstrates potent inhibition against all Class I PI3K isoforms and mTOR.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) |

| PI3Kα | 0.4[1][3], 2[1] | 0.42[1] |

| PI3Kβ | 0.6[1][3] | 0.6[1] |

| PI3Kγ | 5[3] | 0.47[1] |

| PI3Kδ | 2[1][3] | 1.7[1] |

| mTOR | 12[1][3] | Not Reported |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| T47D and BT474 | Akt Phosphorylation (S473) | 40[1] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (SCC-9, SQ20B, A253) | Survival and Proliferation | Cytotoxic effects observed[5] |

| Primary human HNSCC cells | Survival and Proliferation | Cytotoxic effects observed[5] |

| AGS (gastric cancer) | Growth, survival, proliferation | Potent inhibition observed[2] |

| Primary human gastric cancer cells | Growth, survival, proliferation | Potent inhibition observed[2] |

In cellular assays, this compound has been shown to induce G1 cell cycle arrest and apoptosis in various tumor cell lines, with breast cancer cells showing particular sensitivity.[1][3] In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment led to programmed necrosis rather than apoptosis.[5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models of various cancers.

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Type | Xenograft Model | Dosing | Outcome |

| Breast Cancer | BT474 or HCC1954 cells in mice | 25 mg/kg | Effective inhibition of tumor growth.[1] |

| Gastric Cancer | AGS cells in nude mice | 10 or 30 mg/kg, i.p., daily | Potent inhibition of subcutaneous xenograft growth.[2] |

| Head and Neck Squamous Cell Carcinoma | SCC-9 cells in nude mice | 30 mg/kg, i.p., daily | Significant suppression of tumor growth.[5] |

Signaling Pathway Inhibition

This compound effectively blocks the PI3K/AKT/mTOR signaling cascade. This is evidenced by the reduced phosphorylation of key downstream effectors.

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Key Experimental Protocols

PI3K Kinase Inhibition Assay (HTRF-based)

This assay measures the inhibitory effect of this compound on PI3K isoforms.

-

Enzyme and Substrate Preparation :

-

Compound Preparation : this compound is serially diluted (3-fold) in DMSO.[1]

-

Reaction Setup :

-

50 nL of diluted this compound is transferred to a 384-well plate.[1]

-

2.5 µL of PI3K enzyme in reaction buffer is added and pre-incubated for 15 minutes at room temperature.[1]

-

The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP).[1]

-

ATP concentrations vary by isoform: 100 µM for PI3Kα, β, and δ; 15 µM for PI3Kγ.[1]

-

-

Incubation and Quenching : The reaction plate is incubated for 1 hour at room temperature, followed by the addition of 2.5 µL of a stop solution.[1]

-

Detection :

Caption: Workflow for the HTRF-based PI3K kinase inhibition assay.

Cellular Akt Phosphorylation Assay

This cell-based assay determines the effect of this compound on the PI3K pathway activity within cells.

-

Cell Plating : Cells are seeded at a density of 1 x 10^4 cells per well in 96-well plates and incubated overnight.[1]

-

Compound Treatment : this compound is added to the wells, and the plates are incubated for 30 minutes.[1]

-

Cell Lysis :

-

Akt Duplex Assay :

-

Detection :

In Vivo Xenograft Studies

-

Animal Model : Athymic nude mice (6 weeks old) are typically used.[6]

-

Tumor Implantation : Tumor cells (e.g., AGS, SCC-9) or tumor fragments are subcutaneously injected or implanted.[2][5][7]

-

Treatment Initiation : When tumors reach a specific volume (e.g., 60-150 mm³), mice are randomized into control and treatment groups.[7]

-

Drug Administration : this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., daily).[2][5]

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).[7]

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size, at which point tumors are excised and weighed.[5][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Facebook [cancer.gov]

- 5. This compound kills head and neck squamous cell carcinoma cells possibly via activating mitochondrial programmed necrosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High in vitro and in vivo synergistic activity between mTORC1 and PLK1 inhibition in adenocarcinoma NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GSK1059615 In Vitro Assay Application Notes

For Research Use Only.

Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As an ATP-competitive inhibitor, it targets multiple isoforms of the class I PI3K family and mTOR, key components of the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR

| Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| PI3Kα | 0.4[5][6] | 0.42[1] | Cell-free HTRF assay |

| PI3Kβ | 0.6[5][6] | 0.6[1] | Cell-free HTRF assay |

| PI3Kγ | 5[5][6] | 0.47[1] | Cell-free HTRF assay |

| PI3Kδ | 2[5][6] | 1.7[1] | Cell-free HTRF assay |

| mTOR | 12[5][6] | - | Cell-free assay |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| T47D | p-Akt (S473) inhibition | 40[1][2] |

| BT474 | p-Akt (S473) inhibition | 40[1][2] |

Signaling Pathway

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

PI3K HTRF Kinase Assay

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) based assay to measure the inhibition of PI3K isoforms by this compound.[1]

Materials:

-

This compound

-

PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ enzymes

-

PIP2 (Substrate)

-

ATP

-

PI3K Reaction Buffer

-

DTT

-

Stop Solution

-

Detection Solution

-

384-well low-volume assay plates

-

DMSO

Procedure:

-

Prepare serial dilutions of this compound (e.g., 3-fold) in DMSO.

-

Transfer 50 nL of the diluted this compound to a 384-well assay plate.

-

Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water. Add freshly prepared DTT to a final concentration of 5 mM.

-

Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well. Enzyme concentrations: 400 pM for PI3Kα and PI3Kδ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

-

Incubate the plates at room temperature for 15 minutes.

-

Prepare a 2x substrate solution containing PIP2 and ATP in 1x reaction buffer.

-

Initiate the reactions by adding 2.5 µL of the 2x substrate solution to each well.

-

Incubate the plates at room temperature for 1 hour.

-

Stop the reactions by adding 2.5 µL of Stop Solution.

-

Add 2.5 µL of Detection Solution to each well to process the quenched reactions for product formation.

-

Read the plate on an HTRF-compatible reader.

-

Calculate IC50 values from the resulting data.

Cellular p-Akt (S473) Inhibition Assay

This protocol describes the measurement of Akt phosphorylation at Serine 473 in cancer cell lines treated with this compound.[1]

Materials:

-

T47D or BT474 cancer cells

-

This compound

-

Cell culture medium

-

96-well clear flat-bottomed plates

-

PBS (cold)

-

MSD Lysis Buffer

-

Wash Buffer

-

Akt duplex assay kit (e.g., Meso Scale Discovery)

Procedure:

-

Seed cells at a density of 1 x 104 cells per well in 96-well plates and incubate overnight.[1][2]

-

Treat the cells with various concentrations of this compound and incubate for 30 minutes.[1][2]

-

Aspirate the media and wash the cells once with cold PBS.[1][2]

-

Add 80 µL of MSD Lysis Buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[1][2]

-

For the Akt duplex assay, wash the assay plates four times with 200 µL/well of wash buffer.[1][2]

-

Add 60 µL of cell lysate to each well of the assay plate and incubate on a shaker at room temperature for 1 hour.[1][2]

-

Follow the manufacturer's instructions for the specific Akt duplex assay kit for subsequent antibody additions, washing steps, and signal detection.

-

Determine the IC50 value for the inhibition of Akt phosphorylation.

In Vitro mTOR Kinase Assay

This is a general protocol for an in vitro mTOR kinase assay to evaluate the inhibitory effect of this compound.

Materials:

-